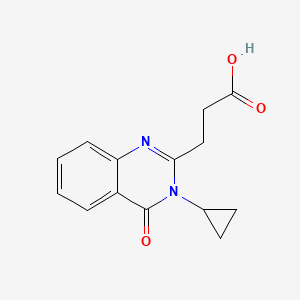

3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Description

3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a quinazolinone derivative characterized by a cyclopropyl substituent at the 3-position of the heterocyclic core and a propanoic acid side chain at the 2-position. Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyclopropyl-4-oxoquinazolin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13(18)8-7-12-15-11-4-2-1-3-10(11)14(19)16(12)9-5-6-9/h1-4,9H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKXSCCECPVLLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NC3=CC=CC=C3C2=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable quinazolinone derivative in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted quinazolinones.

Scientific Research Applications

3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol . It features a cyclopropyl group attached to a quinazoline ring system, with an oxo group and a propanoic acid moiety also included in its structure. The presence of the oxo group allows for potential nucleophilic attacks, and the carboxylic acid can participate in esterification or amide formation reactions.

Potential Applications

- Its unique structure may allow for the exploration of new therapeutic avenues.

- It may have potential applications in various fields.

- Its specific cyclopropyl substitution and combination of functional groups may enhance its pharmacological profile compared to other similar compounds.

Interaction Studies

- Interaction studies are crucial for understanding how 3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid interacts with biological targets.

- This includes binding assays, cell-based assays, and enzyme inhibition assays.

- Such studies can provide insights into the mechanism of action and therapeutic potential.

Structural Analogs

Several compounds share structural features with 3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid | Methyl group instead of cyclopropyl | Different sterics may affect biological activity |

| 2-(Cyclopropyl)-5-methylthiazole | Contains a thiazole ring | Potential antimicrobial properties |

| Quinazoline derivatives | Various substitutions on the quinazoline ring | Wide range of biological activities |

Mechanism of Action

The mechanism by which 3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic systems from the provided evidence.

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ()

- Core Structure: Indeno-pyrazole fused system with a cyclohexyl substituent.

- Key Differences: The target compound features a quinazolinone core, whereas this analog has an indeno-pyrazole backbone. Quinazolinones are more polar due to the lactam (C=O) group, which is absent here. Functional Groups: The target compound has a propanoic acid side chain, while this analog contains a hydrazone group (–NH–N=), which may influence binding to metal ions or biological targets .

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate ()

- Core Structure: Quinoxaline derivative with a phenyl-substituted propanoate ester.

- Key Differences: Heterocyclic System: Quinoxaline (two nitrogen atoms in a six-membered ring) vs. quinazolinone (one nitrogen and a lactam group). Quinoxalines are less electron-deficient than quinazolinones, affecting π-π stacking interactions. Substituents: The target compound’s cyclopropyl group contrasts with the phenyl group in this analog. Side Chain: The target’s propanoic acid offers hydrogen-bonding capability and ionization at physiological pH, whereas the ethyl ester in this compound is hydrolytically labile and less polar .

Structural and Functional Group Analysis

Research Implications and Limitations

- Pharmacological Potential: The propanoic acid group in the target compound may improve bioavailability compared to ester-containing analogs like the quinoxaline derivative .

- Synthetic Challenges : Cyclopropane ring synthesis requires specialized reagents (e.g., Simmons-Smith conditions), whereas cyclohexyl or phenyl groups are more straightforward to introduce .

- Evidence Gaps: No data on the target compound’s toxicity, solubility, or bioactivity were found in the provided sources.

Biological Activity

3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 3-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid typically involves the construction of the quinazolinone core followed by the introduction of the propanoic acid moiety. Various synthetic routes have been explored to optimize yield and purity, including the use of cyclization reactions and functional group modifications.

Biological Activity

The biological activity of this compound has been primarily evaluated in terms of its antimicrobial and quorum sensing inhibitory (QSI) properties. Recent studies highlight its efficacy against Pseudomonas aeruginosa, a pathogenic bacterium known for its biofilm formation and antibiotic resistance.

Antimicrobial Activity

In vitro assays have demonstrated that 3-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid exhibits significant antimicrobial activity. For instance, a study reported that derivatives of quinazolinone analogues showed varying degrees of inhibition against P. aeruginosa PAO1, with certain compounds achieving over 70% inhibition of pyocyanin production, a virulence factor associated with biofilm formation .

Table 1: Antimicrobial Activity Against P. aeruginosa

| Compound | Concentration (µM) | Pyocyanin Inhibition (%) |

|---|---|---|

| 6b | 100 | 73.4 |

| 6b | 50 | 72.1 |

| 6b | 25 | 53.7 |

| 6e | 100 | 63.3 |

Structure-Activity Relationships (SAR)

The structure of the compound plays a crucial role in its biological activity. Molecular docking studies indicate that specific interactions between the compound and key amino acid residues in the PqsR receptor enhance its binding affinity and inhibitory potential . Notably, modifications at the quinazolinone core, such as the introduction of cyclic groups or halogens, significantly influence QSI activity.

Key Findings from SAR Studies

- Cyclopropyl Substitution : The presence of a cyclopropyl group at the 3-position of the quinazolinone core has been associated with increased QSI activity compared to other substituents like phenyl groups .

- Electron-Donating Groups : Compounds with electron-donating groups at the terminal position generally exhibited higher QSI activity than their electron-withdrawing counterparts .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Quorum Sensing Inhibition : A study demonstrated that compounds similar to 3-(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid effectively disrupt quorum sensing pathways in P. aeruginosa, leading to reduced biofilm formation and virulence factor production .

- Antinociceptive Activity : Related compounds have shown potential antinociceptive effects in animal models, suggesting broader pharmacological applications beyond antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with cyclopropane-substituted quinazolinone intermediates. Cyclopropyl groups can be introduced via nucleophilic substitution or cycloaddition reactions under reflux conditions.

- Step 2 : Couple the quinazolinone core with a propanoic acid moiety using carbodiimide-mediated amidation or ester hydrolysis.

- Optimization Tips :

- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust reflux time (typically 6–24 hours) based on intermediate stability .

- Example Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cyclopropane, K₂CO₃, DMF, 80°C | 65–75 | |

| 2 | EDC/HOBt, DCM, RT | 80–85 |

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Key Techniques :

- ¹H/¹³C NMR : Look for signals corresponding to the cyclopropyl group (δ 0.8–1.2 ppm for CH₂; δ 1.5–2.0 ppm for CH) and the quinazolinone carbonyl (δ 165–170 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm the presence of carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) and quinazolinone C=O (1680–1720 cm⁻¹) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/O values.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay models?

- Methodology :

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement.

- Data Normalization : Account for variations in cell permeability or metabolic stability by normalizing results to internal controls (e.g., ATP levels for cytotoxicity assays).

- Example : In a study of quinazolinone derivatives, discrepancies between in vitro enzyme inhibition and cellular activity were resolved by measuring intracellular compound concentrations via LC-MS .

Q. What strategies are effective in improving the compound’s pharmacokinetic properties?

- Approaches :

- Prodrug Design : Mask the carboxylic acid group with ester prodrugs to enhance oral bioavailability.

- Structural Modifications : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to improve solubility without compromising target binding.

- In Silico Modeling : Use molecular dynamics simulations to predict metabolic hotspots (e.g., CYP450 oxidation sites) and guide synthetic modifications .

Data Analysis & Optimization

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

- SAR Workflow :

- Library Synthesis : Prepare analogs with variations in the cyclopropyl group (e.g., substituents on the ring) or propanoic acid chain length.

- Activity Clustering : Group compounds based on IC₅₀ values in target assays and correlate with structural features.

- Example : A study on thiazole-quinazolinone hybrids identified that electron-withdrawing groups on the cyclopropyl ring enhanced enzymatic inhibition by 40% .

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

- Solutions :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity.

- Temperature Gradient : Slowly reduce temperature from reflux to 4°C to promote crystal nucleation.

- Additives : Introduce seeding crystals or ionic additives (e.g., NH₄Cl) to stabilize lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.